Cer(D18:0/24:0), also known as C24DH cer, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:0/24:0) is considered to be a ceramide lipid molecule. Cer(D18:0/24:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/24:0) has been primarily detected in blood. Within the cell, cer(D18:0/24:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/24:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/24:0) can be biosynthesized from tetracosanoic acid. Cer(D18:0/24:0) can also be converted into ins-1-p-cer(D18:0/24:0).
N-tetracosanoylsphinganine is an N-(1,2-saturated acyl)sphinganine having a tetracosanoyl group attached to the nitrogen atom. It has a role as a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a N-(1,2-saturated acyl)sphinganine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a tetracosanoic acid.
N-(tetracosanoyl)-sphinganine
CAS No.: 6063-36-1
Cat. No.: VC1788342
Molecular Formula: C42H85NO3
Molecular Weight: 652.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6063-36-1 |
|---|---|
| Molecular Formula | C42H85NO3 |
| Molecular Weight | 652.1 g/mol |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide |
| Standard InChI | InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1 |
| Standard InChI Key | BPLYVSYSBPLDOA-WVILEFPPSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Introduction
Chemical Structure and Properties
N-(tetracosanoyl)-sphinganine is classified as an N-(1,2-saturated acyl)sphinganine with a tetracosanoyl group (24-carbon fatty acid chain) attached to the nitrogen atom of sphinganine . The compound's structure consists of a sphinganine backbone (also known as dihydrosphingosine) linked to a tetracosanoic acid through an amide bond.
Nomenclature and Identification
The compound is known by several names in scientific literature, allowing for consistent identification across research platforms:
Table 1: Nomenclature and Identification Parameters
| Parameter | Value |
|---|---|
| Systematic Name | N-(tetracosanoyl)-sphinganine |
| Common Name | Cer(d18:0/24:0) |
| Alternative Names | N-tetracosanoylsphinganine, N-lignoceroyl-D-erythro-sphinganine, C24DH Cer |
| CAS Number | 6063-36-1 |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide |
| InChI Key | BPLYVSYSBPLDOA-WVILEFPPSA-N |
Physical and Chemical Properties
The physical and chemical properties of N-(tetracosanoyl)-sphinganine contribute to its biological functions and are essential considerations for research applications:
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₈₅NO₃ |
| Molecular Weight | 652.1 g/mol |
| Exact Mass | 651.652944 |
| Physical State | Solid |
| Solubility | Practically insoluble in water; soluble in organic solvents |
| Hydrophobicity | Very hydrophobic |
The molecular structure features specific stereochemistry at positions 2S and 3R, which is critical for its biological activity and interaction with other cellular components .
Biological Functions and Metabolism
Cellular Distribution
N-(tetracosanoyl)-sphinganine has been detected in various organisms, including mammals and fungi. It serves as:
Metabolic Pathways
As a ceramide, N-(tetracosanoyl)-sphinganine participates in sphingolipid metabolism, which is essential for cell signaling, differentiation, and survival. The biosynthesis involves:
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Formation of sphinganine from serine and palmitoyl-CoA
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N-acylation of sphinganine with tetracosanoyl-CoA to form N-(tetracosanoyl)-sphinganine
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Subsequent modifications to form more complex sphingolipids, such as sphingomyelins
Role in Skin Barrier Function
Stratum Corneum Composition
The stratum corneum, the outermost layer of skin, contains a complex lipid matrix that serves as the primary barrier against environmental insults and water loss. N-(tetracosanoyl)-sphinganine is a significant component of this matrix:
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It contributes to the formation of lipid lamellae in the stratum corneum
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It participates in the organization of the long periodicity phase (LPP) in skin lipids
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Its ratio to other ceramides, particularly N-(tetracosanoyl)-phytosphingosine (CER NP), is critical for normal barrier function
Molecular Arrangement in Skin Lipid Structures
Research using small-angle neutron diffraction and other advanced techniques has revealed important details about the arrangement of ceramides like N-(tetracosanoyl)-sphinganine in skin lipid structures:
Table 3: Structural Arrangement in Skin Lipid Models
| Feature | Observation |
|---|---|
| Acyl Chain Location | Present in both central and outer layers of the lipid structure |
| Sphingosine Chain Location | Exclusively in the middle of the outer layers |
| Conformational State | Can exist in both extended and hairpin conformations |
| Effect on Lipid Packing | Contributes to lateral organization of lipid domains |
These structural arrangements remain consistent regardless of the lipid's lateral packing phase, highlighting the fundamental role of N-(tetracosanoyl)-sphinganine in maintaining skin barrier integrity .
Implications in Disease Pathology
Skin Disorders
Alterations in the composition and organization of ceramides, including N-(tetracosanoyl)-sphinganine, have been implicated in various skin disorders:
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In inflammatory skin diseases such as atopic dermatitis and psoriasis, the ratio between N-(tetracosanoyl)-sphinganine and N-(tetracosanoyl)-phytosphingosine is altered
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These alterations correlate with impaired skin barrier function, as measured by increased transepidermal water loss (TEWL)
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Studies indicate that a higher CER NS:CER NP ratio (2:1) is associated with diseased skin, while a lower ratio (1:2) is found in healthy skin
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several analytical methods have been developed for the detection and quantification of N-(tetracosanoyl)-sphinganine in biological samples:
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Liquid chromatography-mass spectrometry (LC-MS)
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Ultra-high-performance liquid chromatography coupled with ultrahigh definition quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS)
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Thin-layer chromatography (TLC)
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure and interactions of N-(tetracosanoyl)-sphinganine:
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Fourier transform infrared spectroscopy (FTIR) for studying conformational ordering and lateral packing
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Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
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Small-angle neutron diffraction for determining molecular arrangement in lipid structures
Research Applications
As a Standard in Analytical Studies
N-(tetracosanoyl)-sphinganine is utilized as:
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An internal standard in liquid chromatography-mass spectrometry for ceramide quantification
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A component in the generation of small unilamellar vesicles for membrane studies
In Skin Barrier Research
The compound has been extensively used in research focused on skin barrier function:
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Development of skin lipid models to study lipid organization and barrier properties
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Investigation of the effects of ceramide composition on transepidermal water loss
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Exploration of molecular arrangements in skin lipid structures using contrast variation experiments
Biological Activities
Immunomodulatory Effects
Recent research has revealed potential immunomodulatory properties of ceramides, including N-(tetracosanoyl)-sphinganine:
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Ceramide fractions from natural sources like Cordyceps have demonstrated immunosuppressive activity in mouse splenic lymphocyte proliferation models
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The IC₅₀ values for ceramide fractions in lipopolysaccharide (LPS)-induced and concanavalin A (Con A)-induced lymphocyte proliferation assays were 6.09 μg/mL and 1.86 μg/mL, respectively
Other Biological Activities
Additional biological activities attributed to N-(tetracosanoyl)-sphinganine include:
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Potential involvement in coronary artery disease and Alzheimer's disease pathology, as altered levels have been observed in these conditions
Future Research Directions
Despite significant advances in understanding the structure and functions of N-(tetracosanoyl)-sphinganine, several areas warrant further investigation:
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Detailed mechanisms by which alterations in ceramide composition contribute to skin disease pathology
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Therapeutic applications targeting ceramide metabolism for treating skin disorders
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Development of more sensitive and specific analytical methods for ceramide detection in complex biological matrices
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Exploration of potential biomarker applications in various diseases
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